Melting Point vs. D-Galactose Phenylhydrazone
The melting point of D-Galactose, 6-deoxy-, phenylhydrazone is reported as 170–171 °C (ChemBlink/ACD/Labs calculated from experimental data of Tadokoro, 1923) and 172 °C (DrugFuture monograph), while the closest non-deoxy analog, D-galactose phenylhydrazone (CAS 18841-76-4), melts at 160–162 °C . This ~10 °C elevation in melting point is attributable to the absence of the C6 hydroxyl group in the 6-deoxy derivative, which reduces intermolecular hydrogen bonding opportunities and alters crystal packing. The non-overlapping melting ranges provide a definitive, instrumentally simple criterion for distinguishing the two derivatives in quality control and identity confirmation workflows.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 170–171 °C (ChemBlink/ACD-Labs); 172 °C (DrugFuture monograph) |
| Comparator Or Baseline | D-Galactose phenylhydrazone (CAS 18841-76-4): 160–162 °C |
| Quantified Difference | Δ mp ≈ +8 to +12 °C (target higher) |
| Conditions | Reported literature values; specific experimental conditions as per Tadokoro (1923) for target; LookChem database entry for comparator |
Why This Matters
A melting point difference of ~10 °C is analytically sufficient to confirm identity and detect cross-contamination or mislabeling of these structurally similar derivatives in procurement and laboratory receipt workflows.
